molecular formula C19H24N4O B7713787 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

Cat. No. B7713787
M. Wt: 324.4 g/mol
InChI Key: OMACIGUNZLILEB-UHFFFAOYSA-N
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Description

“N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is an organic compound that has garnered significant attention in the scientific community due to its potential medical applications. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H24N4O, and it has a molecular weight of 324.4 g/mol. The structure of 1H-pyrazolo[3,4-b]quinolines, the class of compounds to which it belongs, is composed of a pyrazole and quinoline fragment .

Mechanism of Action

The mechanism of action of JNJ-40411813 involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, JNJ-40411813 increases the levels of cAMP and cGMP, which in turn modulate various cellular processes such as neurotransmission, inflammation, and cell proliferation.
Biochemical and physiological effects:
JNJ-40411813 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, JNJ-40411813 has been shown to inhibit the growth and proliferation of cancer cells in preclinical models.

Advantages and Limitations for Lab Experiments

JNJ-40411813 has several advantages for lab experiments. It is a highly potent and selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, there are also some limitations to using JNJ-40411813 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its long half-life can make it challenging to study its acute effects.

Future Directions

There are several future directions for the study of JNJ-40411813. One potential direction is to further investigate its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Additionally, there is a need to develop more effective formulations of JNJ-40411813 to improve its solubility and bioavailability. Overall, the study of JNJ-40411813 has the potential to yield valuable insights into the role of PDE10A in various cellular processes and to identify novel therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of JNJ-40411813 involves a multistep process that starts with the reaction of 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with butyryl chloride to obtain the final product, N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties. In addition, JNJ-40411813 has shown potential as a novel anticancer agent and has been studied in preclinical models of various types of cancer.

properties

IUPAC Name

N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-5-7-16(24)20-18-15-10-14-9-6-8-13(4)17(14)21-19(15)23(22-18)11-12(2)3/h6,8-10,12H,5,7,11H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMACIGUNZLILEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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